![molecular formula C20H28NiS4-4 B171470 Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate CAS No. 105892-90-8](/img/structure/B171470.png)
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate is a nickel complex with the molecular formula C20H28NiS4. This compound is known for its unique structure, which includes a bicyclic framework with sulfur atoms coordinating to the nickel center. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiol with a nickel salt, such as nickel chloride or nickel acetate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that allows for the formation of the desired complex. Industrial production methods may involve scaling up this reaction in a cGMP synthesis workshop, ensuring high purity and quality of the final product.
Analyse Des Réactions Chimiques
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nickel complexes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced nickel species.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands, often using reagents like phosphines or amines.
Applications De Recherche Scientifique
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of metal-based drugs.
Industry: It is used in the production of high-performance materials and as a precursor for other nickel-based compounds.
Mécanisme D'action
The mechanism of action of Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate involves the coordination of the sulfur atoms to the nickel center, which stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with other molecules through coordination chemistry, facilitating reactions such as catalysis or binding to biological targets.
Comparaison Avec Des Composés Similaires
Nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate can be compared with other similar nickel complexes, such as:
Nickel bis(dithiocarbamate): Another nickel complex with sulfur ligands, used in similar catalytic applications.
Nickel bis(acetylacetonate): A nickel complex with oxygen ligands, used in different types of catalytic reactions.
Nickel bis(diphenylphosphine): A nickel complex with phosphorus ligands, known for its use in cross-coupling reactions
Each of these compounds has unique properties and applications, with this compound being distinguished by its bicyclic structure and sulfur coordination.
Propriétés
IUPAC Name |
nickel;1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2,3-dithiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H16S2.Ni/c2*1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h2*6,11-12H,4-5H2,1-3H3;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKPUQJRSYMLOV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=C2[S-])[S-])C)C.CC1(C2CCC1(C(=C2[S-])[S-])C)C.[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NiS4-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
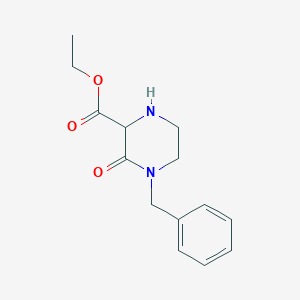
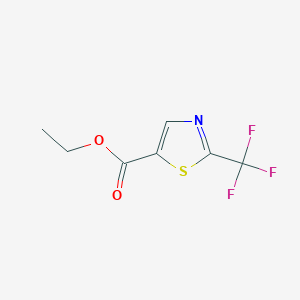
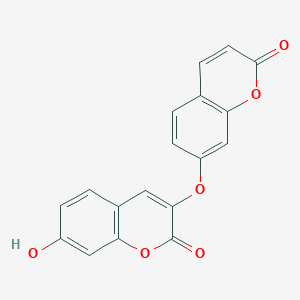
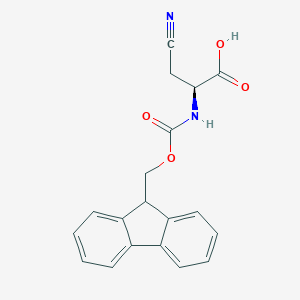

![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)
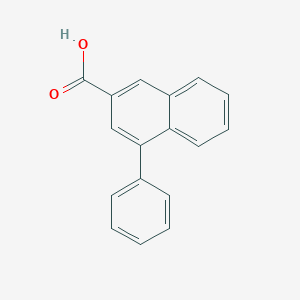
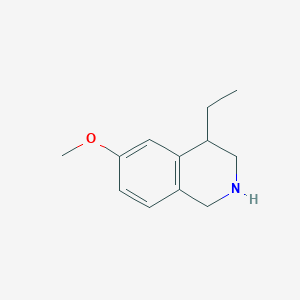
![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
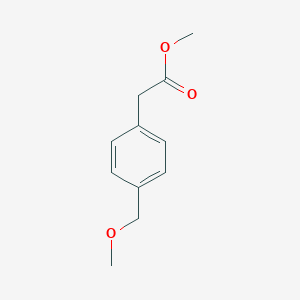
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)
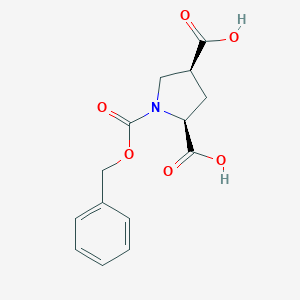
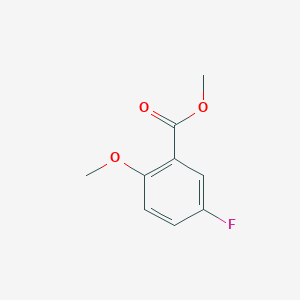
![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B171458.png)
